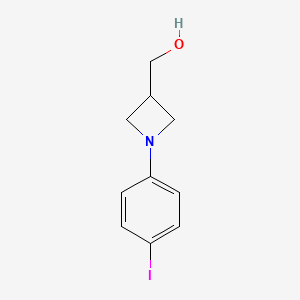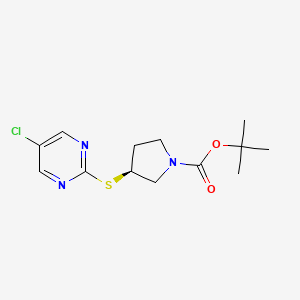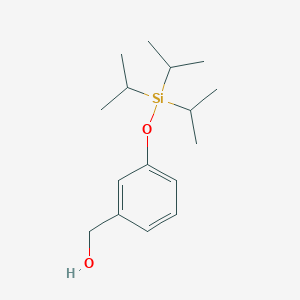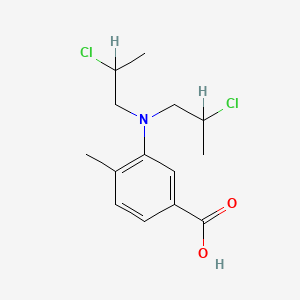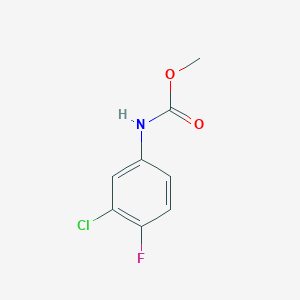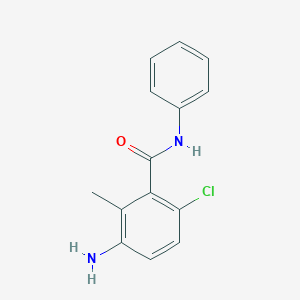
3-amino-6-chloro-2-methyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-6-chloro-2-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H13ClN2O
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-chloro-2-methyl-N-phenylbenzamide typically involves the reaction of 3-amino-6-chloro-2-methylbenzoic acid with aniline in the presence of a coupling agent. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with triethylamine (TEA) as a base . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-6-chloro-2-methyl-N-phenylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo N-arylation reactions with arylboronic acids using catalysts such as Cu@Phen@MGO.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Catalysts like copper or palladium complexes are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-arylation reactions typically yield N-aryl derivatives of the original compound .
Applications De Recherche Scientifique
3-amino-6-chloro-2-methyl-N-phenylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism of action of 3-amino-6-chloro-2-methyl-N-phenylbenzamide is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-amino-4-chloro-N-methyl-N-phenylbenzamide
- 3-amino-2-chloro-6-methylphenol
- 2,3-dimethoxybenzoic acid derivatives
Uniqueness
3-amino-6-chloro-2-methyl-N-phenylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of amino, chloro, and methyl groups makes it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C14H13ClN2O |
|---|---|
Poids moléculaire |
260.72 g/mol |
Nom IUPAC |
3-amino-6-chloro-2-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H13ClN2O/c1-9-12(16)8-7-11(15)13(9)14(18)17-10-5-3-2-4-6-10/h2-8H,16H2,1H3,(H,17,18) |
Clé InChI |
NUSZTECVBVJWSK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1C(=O)NC2=CC=CC=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride](/img/structure/B13976180.png)
![(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)

![4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl](/img/structure/B13976199.png)
![(R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13976207.png)
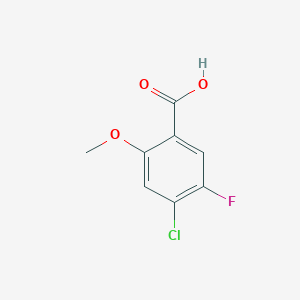
![Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13976221.png)

